5-perfluorohexyl-2,2'-bithiophene
Description
5-Perfluorohexyl-2,2'-bithiophene is a fluorinated derivative of 2,2'-bithiophene, featuring a perfluorohexyl (-C₆F₁₃) substituent at the 5-position of one thiophene ring. Fluorinated substituents are known to enhance thermal stability, reduce HOMO/LUMO levels, and improve electron transport, making such compounds valuable in organic electronics (e.g., OLEDs, OFETs) . The perfluorohexyl chain introduces strong electron-withdrawing effects, hydrophobicity, and resistance to oxidation, distinguishing it from other bithiophene derivatives.
Properties
IUPAC Name |
2-thiophen-2-yl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F13S2/c15-9(16,8-4-3-7(29-8)6-2-1-5-28-6)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILCWELZTSEPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896114 | |
| Record name | 5-(Tridecafluorohexyl)-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327630-34-2 | |
| Record name | 5-(Tridecafluorohexyl)-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 327630-34-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Suzuki–Miyaura Coupling
Suzuki–Miyaura coupling is a widely used method for constructing the bithiophene backbone while introducing the perfluorohexyl group. A representative protocol involves:
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Step 1 : Synthesis of 5-bromo-2,2'-bithiophene via bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS) in chloroform–glacial acetic acid at room temperature.
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Step 2 : Coupling 5-bromo-2,2'-bithiophene with a perfluorohexyl-containing boronic ester or tris(3-perfluorohexylphenyl)boroxine under palladium catalysis.
Stille Coupling
Stille coupling employs organotin reagents for introducing the perfluorohexyl group:
Kumada Catalyst-Transfer Polycondensation
This method enables controlled polymerization for oligomeric structures:
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Monomer : 2-bromo-5-perfluorohexylthiophene.
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Catalyst : Ni(dppe)Cl.
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Conditions : THF, 0°C to room temperature, 2 hours.
Direct Fluorination Approaches
Copper-Mediated Perfluoroalkylation
A one-pot synthesis leverages copper catalysis for direct C–H fluorination:
Radical-Initiated Fluorination
Radical pathways using azobisisobutyronitrile (AIBN) as an initiator:
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Reactants : 2,2'-bithiophene and perfluorohexyl iodide.
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Conditions : Benzotrifluoride, UV irradiation (365 nm), 12 hours.
Grignard Reagent-Based Synthesis
A three-step route utilizing Grignard intermediates:
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Step 1 : Formation of 2-thienylmagnesium bromide from 2-bromothiophene and Mg in THF.
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Step 2 : Reaction with 2,5-dibromothiophene in the presence of Pd(dppf)Cl to yield 5-bromo-2,2'-bithiophene.
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Step 3 : Coupling with perfluorohexylzinc bromide under Pd(PPh) catalysis.
Microwave-Assisted Direct Arylation
A rapid, solvent-free method for scalable production:
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Reactants : 2-bromothiophene and perfluorohexylthiophene.
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Catalyst : Pd(OAc) (5 mol%), PivOH (1 equiv.), KCO.
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Conditions : Microwave irradiation, 150°C, 30 minutes.
Comparative Analysis of Methods
Purification and Characterization
Crude products are typically purified via:
Chemical Reactions Analysis
Types of Reactions
5-(Tridecafluorohexyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Scientific Research Applications
Organic Electronics
a. Semiconductor Applications
5-Perfluorohexyl-2,2'-bithiophene is primarily utilized in the field of organic electronics as a building block for semiconductor materials. Its high electron mobility and stability make it suitable for:
- Organic Field-Effect Transistors (OFETs) : The compound's structure allows for efficient charge transport, which is crucial for the performance of OFETs. Studies have shown that incorporating this compound into OFETs enhances their electrical characteristics significantly .
- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge separation and transport makes it an ideal candidate for use in OPVs. Research indicates that devices incorporating this compound exhibit improved power conversion efficiencies compared to those using traditional materials .
b. Charge Transport Properties
The unique fluorinated side chain of this compound influences its electronic properties, enhancing its performance in charge transport applications. This property is particularly beneficial in:
- Light Emitting Diodes (LEDs) : The compound can be used to develop efficient organic LEDs due to its favorable photophysical properties .
Coatings and Surface Modifications
This compound is also employed in the production of specialized coatings, particularly due to its hydrophobic characteristics.
a. Repellency Coatings
The compound's perfluorinated structure imparts excellent water and oil repellency, making it suitable for:
- Anti-fog and Anti-stain Coatings : These coatings are used in various applications, including eyewear and automotive surfaces, where clarity and cleanliness are paramount .
b. Lubrication Coatings
In lubrication applications, this compound provides low friction surfaces that enhance the performance and longevity of mechanical components .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(Tridecafluorohexyl)-2,2’-bithiophene is primarily related to its electronic properties. The conjugated bithiophene core allows for efficient charge transport, while the perfluorinated alkyl chain provides stability and resistance to degradation. These properties make it an effective material for use in electronic devices, where it can facilitate the movement of electrons or holes through the device.
Comparison with Similar Compounds
Structural Comparison
Electronic and Optoelectronic Properties
Substituent Effects on Electronic Structure
Electron-withdrawing groups (EWGs) : Fluorine and perfluoroalkyl groups lower HOMO/LUMO levels, enhancing electron affinity. For example:
Electron-donating groups (EDGs) : Hydroxy or alkyl groups raise HOMO levels, improving hole transport.
Charge Transport and Mobility
Organic Electronics
- OLEDs/OFETs : Fluorinated bithiophenes like 5,5'-dibromo-3,3'-difluoro-2,2'-bithiophene are used as electron-transport layers due to their stability and low bandgaps .
- Photovoltaics : Alkylthio-substituted bithiophenes improve power conversion efficiency (PCE) by 8–10% via enhanced light absorption .
Comparative Analysis of Key Properties
Biological Activity
5-Perfluorohexyl-2,2'-bithiophene is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of polycyclic aromatic compounds. Its structure features two thiophene rings connected by a bithiophene unit, with a perfluoroalkyl chain that contributes to its unique properties. The presence of fluorine atoms enhances its stability and hydrophobicity, which may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H12F6S2 |
| Molecular Weight | 348.38 g/mol |
| Melting Point | Not available |
| Solubility | Low in water |
| UV Absorption Peak | 300 nm |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound may modulate enzyme activity or receptor signaling pathways, leading to physiological effects.
- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It is hypothesized that the compound may act as an agonist or antagonist for specific receptors, influencing cellular responses.
Case Studies and Research Findings
Recent studies have highlighted the potential implications of this compound in various biological contexts:
Case Study 1: Toxicological Assessment
A study investigated the toxicological effects of perfluoroalkyl compounds, including this compound, on human cell lines. The findings indicated:
- Cytotoxicity : The compound exhibited cytotoxic effects at higher concentrations.
- Cell Proliferation : Inhibition of cell proliferation was observed in treated cell lines compared to controls.
Case Study 2: Environmental Impact
Research on the environmental persistence of fluorinated compounds has shown that this compound can bioaccumulate in aquatic organisms. This raises concerns regarding its long-term ecological impact and potential for biomagnification in food webs.
Table 2: Summary of Biological Effects Observed
| Study | Effect Observed | Concentration Range |
|---|---|---|
| Toxicological Study | Cytotoxicity | >10 µM |
| Environmental Study | Bioaccumulation in aquatic species | N/A |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-perfluorohexyl-2,2'-bithiophene in laboratory settings?
- Methodological Answer : Due to the fluorinated alkyl chain, standard handling protocols for fluorinated organics apply. Use fume hoods to avoid inhalation of volatile byproducts, and wear nitrile gloves (neoprene or butyl rubber for prolonged exposure). Skin/eye contact risks are heightened compared to non-fluorinated bithiophenes due to potential bioaccumulation . Monitor for respiratory irritation (STOT SE 3 classification for analogous bithiophenes) and ensure waste disposal via certified incineration to prevent environmental release of persistent fluorocarbons .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : Key methods include:
- Cross-coupling reactions : Suzuki-Miyaura or Stille couplings using 5-bromo-2,2'-bithiophene and perfluorohexyl boronic esters or stannanes under palladium catalysis (e.g., Pd(PPh₃)₄, 80–100°C, THF) .
- Direct C–H functionalization : Transition-metal-catalyzed C–H activation at the 5-position of 2,2'-bithiophene using perfluorohexyl halides, optimized via DFT-guided ligand selection (e.g., phosphine ligands enhance regioselectivity) .
- Post-synthetic fluorination via electrochemical or radical pathways is less common due to side reactions .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The perfluorohexyl group suppresses proton signals at the 5-position, but adjacent thiophene protons (positions 3 and 4) show distinct coupling patterns (e.g., J = 3–5 Hz for cis/trans conformers) .
- ¹⁹F NMR : A singlet near δ -80 ppm confirms the CF₃ group, while CF₂ resonances split into multiplets (δ -110 to -120 ppm) .
- IR : Strong C–F stretches at 1100–1250 cm⁻¹ and thiophene ring vibrations at 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How does the perfluorohexyl group influence electronic and conformational properties of 2,2'-bithiophene?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing perfluorohexyl group reduces HOMO-LUMO gaps (by ~0.3–0.5 eV vs. alkyl substituents), enhancing electron affinity for n-type semiconductor applications. Cyclic voltammetry shows reversible reduction waves at -1.2 to -1.5 V (vs. Ag/AgCl) .
- Conformational Dynamics : Fluorine’s steric bulk increases inter-ring torsion barriers (ΔG‡ ~8–10 kcal/mol for cis↔trans interconversion vs. ~5 kcal/mol for unsubstituted bithiophene), favoring planar conformations in solid-state via C–F⋯S interactions .
Q. What computational methods model inter-ring torsion and charge distribution in this compound?
- Methodological Answer :
- DFT (B3LYP/6-311+G(d,p)) : Quantifies torsional potentials and partial charges. Solvent effects (PCM model) refine dipole moments (~4.5 D in toluene) .
- MD Simulations (AMBER/OPLS) : Parameterize force fields using torsional profiles from DFT to predict polymer chain packing .
- NBO Analysis : Reveals hyperconjugation between fluorine lone pairs and thiophene π-systems, stabilizing planar conformers .
Q. What strategies mitigate challenges in DHAP polymerization using this compound monomers?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂ with electron-deficient ligands (e.g., P(4-CF₃C₆H₄)₃) to enhance C–H activation at the α-position .
- Solvent Control : High-boiling solvents (e.g., DMAc, 160°C) improve monomer solubility and reduce chain termination .
- End-capping Agents : Add 2-bromothiophene to suppress β-defects, achieving Mn > 20 kDa with Đ < 1.5 .
Q. How do 5-position modifications impact photophysical properties in optoelectronic applications?
- Methodological Answer :
- Absorption/Emission : Perfluorohexyl substitution redshifts λmax by 20–30 nm (vs. alkyl analogs) due to enhanced π-acceptor strength. Fluorescence quantum yields drop (ΦF ~0.2 vs. 0.4 for alkyl) due to heavy-atom effects from fluorine .
- Charge Transport : Time-resolved microwave conductivity (TRMC) shows hole mobility (µh) of 0.05 cm²/V·s in thin films, suitable for OFETs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
